molecular formula C13H17NO2S B14807606 3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide

3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide

Cat. No.: B14807606
M. Wt: 251.35 g/mol
InChI Key: HAMNERSBNHAIGN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.348 g/mol This compound contains a benzamide core substituted with a cyclopropoxy group, a dimethylamino group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This method involves the use of lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides. The reaction is carried out under mild conditions, making it an efficient and selective approach for synthesizing α-sulfenylated ketones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core and the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides and thioethers.

Scientific Research Applications

3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide is unique due to its combination of a cyclopropoxy group, a dimethylamino group, and a methylthio group on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-2-methylsulfanylbenzamide

InChI

InChI=1S/C13H17NO2S/c1-14(2)13(15)10-5-4-6-11(12(10)17-3)16-9-7-8-9/h4-6,9H,7-8H2,1-3H3

InChI Key

HAMNERSBNHAIGN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)OC2CC2)SC

Origin of Product

United States

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